

# Application Notes & Protocols: A Guide to the Solid-Phase Synthesis of Thioviridamide Analogs

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## Compound of Interest

Compound Name: Thioviridamide

Cat. No.: B1244842

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## Abstract

**Thioviridamide** and its analogs are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) that have garnered significant interest due to their potent and selective anticancer activities.[1][2] These natural products, isolated from various *Streptomyces* species, are characterized by a unique macrocyclic structure containing multiple thioamide bonds, which are crucial for their biological function.[3][4] Their mechanism of action involves the induction of the integrated stress response, leading to apoptosis in cancer cells.[5] The complex structure of **thioviridamide** presents significant synthetic challenges. This document provides a detailed overview of the solid-phase peptide synthesis (SPPS) approach to creating **thioviridamide** analogs, offering protocols for researchers aiming to explore the structure-activity relationships and therapeutic potential of this promising class of molecules.

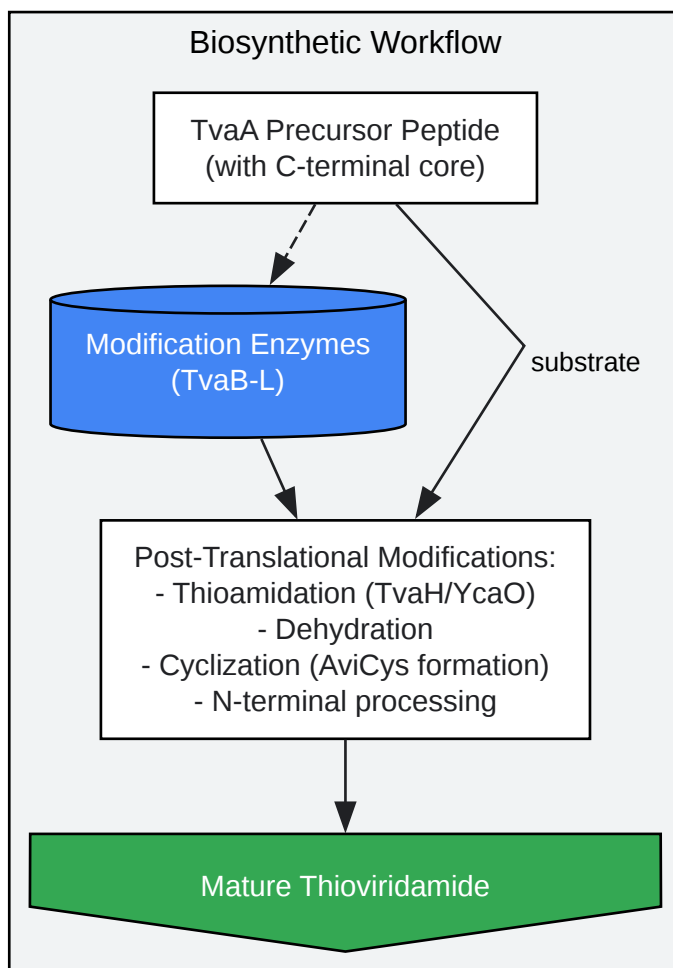
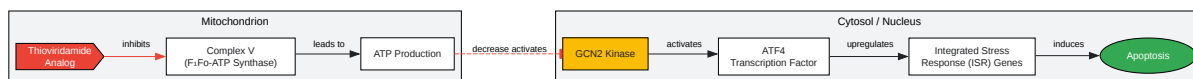
## Introduction to Thioviridamide

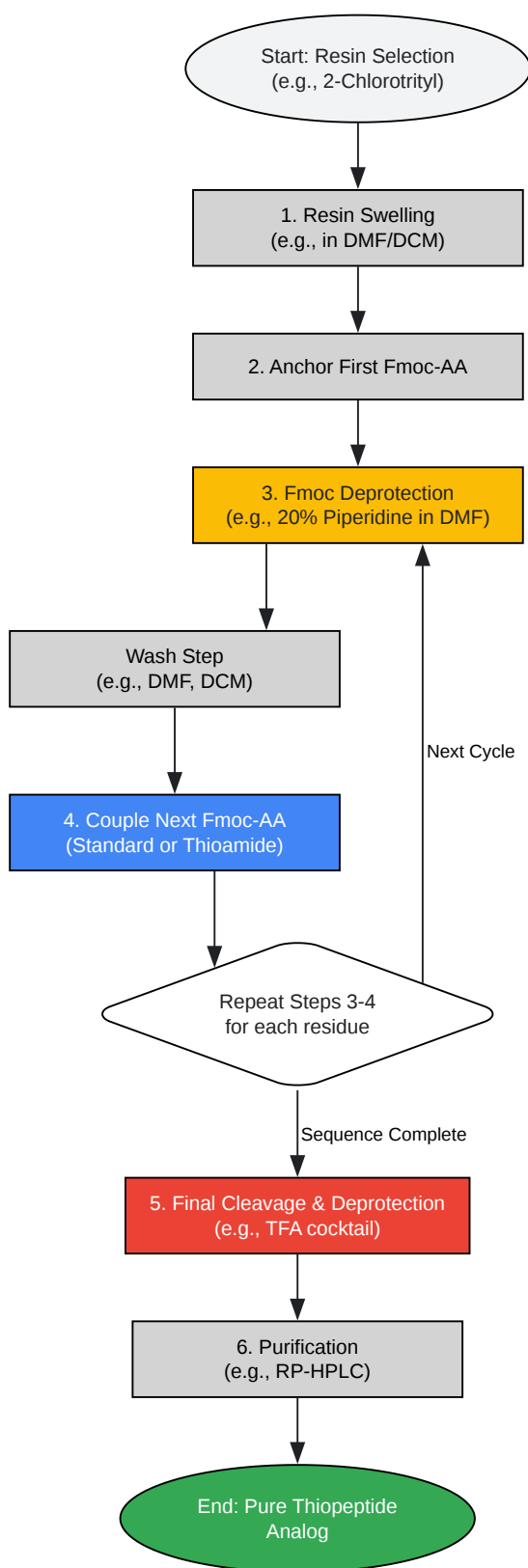
**Thioviridamide** was first isolated from *Streptomyces olivoviridis* as a novel apoptosis inducer.[3] Its structure is notable for a contiguous sequence of five thioamide groups, a macrocycle formed by an S-(2-aminovinyl)-cysteine (AviCys) residue, and several novel amino acids.[3][6] Subsequent genome mining efforts have led to the discovery of several analogs, including thioalbamide, thiostreptamides, and thioholgamides, which exhibit varied thioamide

arrangements and, in some cases, improved cytotoxic potency and selectivity against cancer cell lines.[1][6][7] The unique polythioamide backbone makes these compounds promising candidates for drug development, necessitating robust synthetic strategies to enable further investigation.[2]

## Mechanism of Action & Signaling Pathway

**Prethioviridamide**, a member of the **thioviridamide** family, has been shown to exert its anticancer effects by targeting mitochondrial F<sub>1</sub>F<sub>o</sub>-ATP synthase (respiratory chain complex V). [5] Inhibition of this complex leads to the activation of the GCN2-ATF4 pathway, triggering the integrated stress response (ISR), which ultimately results in cancer cell death.[5] This targeted mechanism provides a basis for the selective activity observed in these compounds.





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